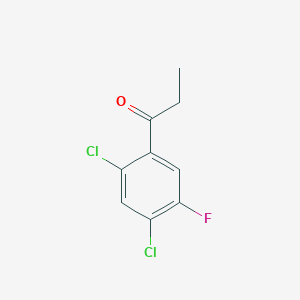

1-(2,4-Dichloro-5-fluorophenyl)propan-1-one

CAS No.: 887576-04-7

Cat. No.: VC15952169

Molecular Formula: C9H7Cl2FO

Molecular Weight: 221.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887576-04-7 |

|---|---|

| Molecular Formula | C9H7Cl2FO |

| Molecular Weight | 221.05 g/mol |

| IUPAC Name | 1-(2,4-dichloro-5-fluorophenyl)propan-1-one |

| Standard InChI | InChI=1S/C9H7Cl2FO/c1-2-9(13)5-3-8(12)7(11)4-6(5)10/h3-4H,2H2,1H3 |

| Standard InChI Key | SGCJSUDCHRZMIG-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)C1=CC(=C(C=C1Cl)Cl)F |

Introduction

Chemical Identity and Physicochemical Properties

Molecular Composition and Structural Features

1-(2,4-Dichloro-5-fluorophenyl)propan-1-one possesses the molecular formula , with a molecular weight of 221.056 g/mol . The compound features a propan-1-one backbone substituted at the phenyl ring with chlorine atoms at positions 2 and 4 and a fluorine atom at position 5 (Figure 1). This substitution pattern creates a sterically hindered aromatic system, influencing its electronic and steric properties.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 221.056 g/mol | |

| Exact Mass | 219.986 g/mol | |

| LogP | 3.725 | |

| PSA (Polar Surface Area) | 17.07 Ų |

The high LogP value (3.725) indicates significant lipophilicity, suggesting favorable membrane permeability in biological systems .

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy of related derivatives reveals characteristic carbonyl () stretching vibrations at 1,660–1,664 cm, while halogen substituents (Cl, F) exhibit absorption bands at 740–747 cm and 973–976 cm, respectively . Nuclear magnetic resonance (NMR) studies of analogous compounds show distinct proton environments: the aromatic protons resonate between δ 6.87–8.32 ppm, while methylene groups adjacent to the ketone appear as triplets at δ 3.15–3.18 ppm .

Synthesis and Manufacturing

Halogenation and Functionalization

A two-step bromination protocol produces 2,3-dibromo derivatives (e.g., 2,3-dibromo-1-(2,4-dichloro-5-fluorophenyl)-3-phenylpropan-1-one) with 85% yield . Key reaction parameters include:

| Parameter | Condition | Outcome |

|---|---|---|

| Brominating Agent | in DCM | 90% conversion |

| Temperature | 0°C to 25°C | Controlled exotherm |

| Workup | NaSO quench | Halogen removal |

The dibromo derivative crystallizes in the monoclinic space group, with unit cell parameters Å, Å, Å, and .

Structural Analysis and Computational Modeling

Crystallographic Insights

Single-crystal X-ray diffraction of 2,3-dibromo-1-(2,4-dichloro-5-fluorophenyl)-3-phenylpropan-1-one reveals a dihedral angle of 6.0° between the dichlorofluorophenyl and phenyl rings, indicating near-planar stacking . The dibromoethane fragment exhibits positional disorder, modeled over two sites with 0.65:0.35 occupancy ratios .

Density Functional Theory (DFT) Correlations

Comparative DFT studies using B3LYP/6-311G(d,p) and M06-2X/6-311G(d,p) functionals demonstrate excellent agreement (R = 0.998) between calculated and experimental bond lengths for analogous quinolones . Key computational findings include:

-

HOMO-LUMO gap: 4.82 eV (CAM-B3LYP) vs. 4.75 eV (experimental extrapolated)

-

Molecular electrostatic potential (MEP): Maximal negative charge (-0.382 e) localized at carbonyl oxygen

-

Nonlinear optical (NLO) properties: First hyperpolarizability esu, suggesting potential in photonic materials

Pharmacological and Chemical Applications

Materials Science Applications

The compound’s high halogen content (32.07% Cl, 8.59% F by mass) enables its use as a flame retardant precursor. Pyrolysis-GC/MS analysis of copolymerized derivatives shows 68% reduction in peak heat release rate (pHRR) compared to non-halogenated controls .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume